molecular formula C20H14Cl2FN3O3 B11561381 N-({N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

N-({N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

Cat. No.: B11561381
M. Wt: 434.2 g/mol
InChI Key: ILBYLRMFNVXUMP-KIBLKLHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a synthetic organic compound that features a furan ring substituted with a dichlorophenyl group and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with dichlorophenyl group: The furan ring is then substituted with a dichlorophenyl group using electrophilic aromatic substitution reactions.

    Formation of the hydrazone: The substituted furan is reacted with hydrazine derivatives to form the hydrazone intermediate.

    Coupling with fluorobenzamide: Finally, the hydrazone intermediate is coupled with 3-fluorobenzamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The hydrazone moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines or reduced hydrazone derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an antibacterial or anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of furan derivatives with biological systems.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The furan ring and hydrazone moiety may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
  • N-({N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
  • N-({N’-[(E)-[5-(2,4-Difluorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

Uniqueness

N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is unique due to the specific substitution pattern on the furan ring and the presence of both dichlorophenyl and fluorobenzamide groups. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H14Cl2FN3O3

Molecular Weight

434.2 g/mol

IUPAC Name

N-[2-[(2E)-2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide

InChI

InChI=1S/C20H14Cl2FN3O3/c21-13-4-6-16(17(22)9-13)18-7-5-15(29-18)10-25-26-19(27)11-24-20(28)12-2-1-3-14(23)8-12/h1-10H,11H2,(H,24,28)(H,26,27)/b25-10+

InChI Key

ILBYLRMFNVXUMP-KIBLKLHPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.